Ioversol is classified as a monomeric nonionic contrast agent. It is derived from isophthalic acid and contains iodine, which is essential for its imaging capabilities. The compound's design aims to minimize electrical charges, thereby reducing osmolality and enhancing safety profiles for patients .
The synthesis of ioversol involves several key steps, primarily focusing on the modification of isophthalic acid derivatives. Common methods include:
Ioversol's molecular formula is , reflecting its complex structure that includes three iodine atoms integral for its imaging properties. The compound's structure features a tri-iodinated isophthalic acid backbone modified with hydroxypropyl groups, enhancing its solubility and reducing toxicity compared to traditional ionic contrast agents.
Key Structural Data:
Ioversol undergoes various chemical reactions during its synthesis:
Ioversol functions primarily through its iodine content, which absorbs X-rays effectively due to its high atomic number. When injected into the bloodstream or body cavities, ioversol increases the contrast between blood vessels or organs and surrounding tissues during imaging procedures.
The mechanism involves:
Ioversol is widely used in medical imaging as a contrast agent for:
The quest for intravascular contrast agents began in the 1920s with inorganic iodide salts, which provided contrast but caused severe toxicity due to dissociation into free iodide ions. A breakthrough occurred in 1929 with the synthesis of pyridine-based compounds (Iopax), though neurologic complications limited their utility. The modern era dawned in the 1950s with triiodinated benzene derivatives, pioneered by Wallingford’s synthesis of sodium diatrizoate (Hypaque). This ionic monomer established the core structure: a benzene ring iodinated at positions 2,4,6 and functionalized with hydrophilic side chains [4] [6].
Table 1: Milestones in Iodinated Contrast Media Development
Era | Agents | Key Innovations | Limitations |
---|---|---|---|
1920s | Sodium iodide | First intravascular opacification | Severe toxicity, ionic dissociation |
1929–1950 | Iopax (pyridone) | Organic iodine compounds | Neurotoxicity, poor tolerance |
1950s–1970s | Diatrizoate (ionic) | Triiodinated benzene core | High osmolality (>1500 mOsm/kg) |
1980s | Iohexol (non-ionic) | Carbohydrate-derived hydrophilic side chains | High viscosity at concentrated formulations |
1990s–Present | Iodixanol (dimeric) | Iso-osmolar formulations | Cost and complexity of synthesis |
The 1970s–1980s witnessed a paradigm shift with non-ionic monomers (iohexol, iopamidol, ioversol), eliminating the carboxylate group to prevent dissociation. This reduced osmolality from >1500 mOsm/kg (ionic agents) to 500–800 mOsm/kg. Further innovation yielded dimeric non-ionic agents (e.g., iodixanol), where two triiodinated benzene rings share a single side chain, achieving near-isosmolality (290 mOsm/kg) with blood plasma [6] [9].
Iodinated contrast media bifurcate into two chemical classes defined by their aqueous behavior:
Ionic Agents: These salts dissociate in solution into a triiodinated anion (e.g., diatrizoate, iothalamate) and a cation (sodium or meglumine). With a ratio of 3 iodine atoms per 2 ions (ratio 1.5 agents), they deliver high radiodensity but impose high osmotic loads. For example, diatrizoate (300 mgI/mL) has an osmolality of ~1550 mOsm/kg—five times plasma osmolality [5] [8].
Non-Ionic Agents: Engineered to remain undissociated in solution, these compounds covalently bond hydrophilic hydroxyl groups to the triiodinated benzene ring. Ioversol exemplifies this class, featuring three hydroxyl-rich side chains (two dihydroxypropyl groups and one hydroxyethyl-glycolamido group) that confer water solubility without ionization. This design achieves a favorable ratio of 3 iodine atoms per molecule (ratio 3 agents), substantially lowering osmolality. At 320 mgI/mL, ioversol exhibits ~702 mOsm/kg versus >1500 for ionic equivalents [3] [10].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9